molecular formula C21H41N7O15P+ B1261409 Streptomycin 3''-phosphate(1+)

Streptomycin 3''-phosphate(1+)

Cat. No. B1261409
M. Wt: 662.6 g/mol
InChI Key: BFUAJTIVTIKBSB-GOUKQLAUSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Streptomycin 3''-phosphate(1+) is conjugate acid of streptomycin 3''-phosphate. It is a conjugate acid of a streptomycin 3''-phosphate.

Scientific Research Applications

Impact on Bacterial Phosphorus Metabolism

Streptomycin significantly influences the phosphorus metabolism in bacteria such as Bacillus subtilis. Mandal and Majumdar (1969) observed that streptomycin treatment resulted in decreased utilization of phosphorus compounds and affected the accumulation of phosphate esters in B. subtilis cells during growth (Mandal & Majumdar, 1969).

Interaction with Escherichia Coli

Hurwitz, Rosano, and Peabody (1963) found that inorganic phosphate could prevent the lethal action of streptomycin in Escherichia coli, indicating a complex interaction between the antibiotic and bacterial nucleotide pools (Hurwitz, Rosano, & Peabody, 1963).

Enzymatic Phosphorylation Studies

Walker and Škorvaga (1973) studied the enzymatic synthesis of different diphosphorylated derivatives of streptomycin, providing insights into the phosphorylation mechanisms at the molecular level (Walker & Škorvaga, 1973).

Role in Myo-Inositol-1-Phosphate Synthase Activity

Pittner et al. (1979) identified myo-inositol-1-phosphate synthase in Streptomyces griseus, the producer of streptomycin, marking the first instance of this enzyme in a prokaryotic organism (Pittner et al., 1979).

Genetic Code Misreading

Johnston and Parker (1985) demonstrated how streptomycin can induce errors in protein synthesis in vivo, causing misreading of genetic codes. This underscores its potential utility in studying translational fidelity (Johnston & Parker, 1985).

Antibiotic Production Enhancement

Omura et al. (1980) reported that magnesium phosphate stimulates the production of leucomycin by Streptomyces kitasatoensis, suggesting a connection between streptomycin and antibiotic production processes (Omura et al., 1980).

Implications in Yeast Mutation Suppression

Palmer, Wilhelm, and Sherman (1979) explored the potential of streptomycin to phenotypically suppress mutations in yeast, highlighting its role in microbial genetics studies (Palmer, Wilhelm, & Sherman, 1979).

Nucleotide Sequence Analysis in Streptomycin Production

Mansouri and Piepersberg (1991) conducted nucleotide sequence analysis of genes involved in streptomycin production in Streptomyces griseus, contributing to our understanding of antibiotic biosynthesis (Mansouri & Piepersberg, 1991).

Inhibition of Splicing in Group I Introns

Ahsen and Schroeder (1991) discovered that streptomycin inhibits the self-splicing of group I introns, suggesting its potential use in studying RNA splicing mechanisms (Ahsen & Schroeder, 1991).

properties

Product Name

Streptomycin 3''-phosphate(1+)

Molecular Formula

C21H41N7O15P+

Molecular Weight

662.6 g/mol

IUPAC Name

[(2S,3S,4S,5S,6S)-2-[(2R,3R,4R,5S)-2-[(1R,2S,3R,4R,5S,6R)-2,4-bis(diaminomethylideneazaniumyl)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-(methylazaniumyl)oxan-4-yl] phosphate

InChI

InChI=1S/C21H40N7O15P/c1-5-21(35,4-30)16(42-17-9(26-2)15(43-44(36,37)38)10(31)6(3-29)40-17)18(39-5)41-14-8(28-20(24)25)11(32)7(27-19(22)23)12(33)13(14)34/h4-18,26,29,31-35H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)(H2,36,37,38)/p+1/t5-,6-,7+,8-,9-,10-,11+,12-,13+,14+,15-,16-,17-,18-,21+/m0/s1

InChI Key

BFUAJTIVTIKBSB-GOUKQLAUSA-O

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)OP(=O)([O-])[O-])[NH2+]C)(C=O)O

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)OC3C(C(C(C(O3)CO)O)OP(=O)([O-])[O-])[NH2+]C)(C=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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